(R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol

TRPV1 antagonist chiral resolution medicinal chemistry

(R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol (CAS 690265-87-3) is a single-enantiomer pyrrolidine derivative with a molecular formula of C9H11BrN2O and a molecular weight of 243.10 g/mol. It features a brominated pyridine ring linked to a 3-hydroxypyrrolidine moiety in the (R)-configuration.

Molecular Formula C9H11BrN2O
Molecular Weight 243.1 g/mol
CAS No. 690265-87-3
Cat. No. B1441369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol
CAS690265-87-3
Molecular FormulaC9H11BrN2O
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=NC=C(C=C2)Br
InChIInChI=1S/C9H11BrN2O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2/t8-/m1/s1
InChIKeySXRFQXQWZRXLBR-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol (CAS 690265-87-3): A Chiral Pyrrolidine Building Block for Medicinal Chemistry


(R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol (CAS 690265-87-3) is a single-enantiomer pyrrolidine derivative with a molecular formula of C9H11BrN2O and a molecular weight of 243.10 g/mol [1]. It features a brominated pyridine ring linked to a 3-hydroxypyrrolidine moiety in the (R)-configuration. This chiral heterocyclic scaffold is utilized as a key intermediate in pharmaceutical research, particularly for synthesizing bioactive molecules targeting protein kinases, G-protein-coupled receptors (GPCRs), and other enzyme classes [2]. The presence of a reactive aryl bromide handle enables modular derivatization via palladium-catalyzed cross-coupling, while the secondary alcohol on the pyrrolidine ring offers a site for further functionalization [2].

Why (R)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol (CAS 690265-87-3) Cannot Be Replaced by Generic Analogs


The (R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol scaffold incorporates three critical structural features—a defined (R)-stereocenter, a 5-bromo substituent on the pyridine ring, and a free pyrrolidin-3-ol hydroxyl—that collectively govern its reactivity profile and downstream biological target engagement . Generic substitution with the (S)-enantiomer (CAS 946002-90-0), the des-hydroxy analog (1-(5-bromopyridin-2-yl)pyrrolidine, CAS 210963-93-2), or regioisomeric variants (e.g., 1-(3-bromopyridin-2-yl)pyrrolidin-3-ol) risks altering binding geometry at chiral targets, eliminating key hydrogen-bonding interactions, or shifting the electronics of the pyridine ring. In published medicinal chemistry campaigns, the (R)-configuration pyrrolidin-3-ol has been specifically employed as a urea-forming precursor to generate potent TRPV1 antagonists, where even minor stereochemical perturbations substantially reduce biological activity . For procurement decisions, verifying the exact CAS number (690265-87-3) and enantiomeric purity is therefore essential to ensure synthetic reproducibility and pharmacological fidelity.

Quantitative Differentiation Evidence for (R)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol (CAS 690265-87-3)


Enantiomeric Identity: (R)- vs. (S)-Configuration for TRPV1 Antagonist Synthesis

The (R)-enantiomer of 1-(5-bromopyridin-2-yl)pyrrolidin-3-ol (CAS 690265-87-3) serves as a critical chiral intermediate for constructing TRPV1 antagonists, where the absolute configuration at the pyrrolidine 3-position directly dictates target binding. In contrast, the (S)-enantiomer (CAS 946002-90-0) yields the opposite spatial orientation, which can abolish binding to the TRPV1 receptor. A structurally related urea derivative, 1-(2-bromophenyl)-3-[(3R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]urea, assembled from the (R)-intermediate, demonstrated an EC50 of 63 nM at human TRPV1 expressed in 1321N1 astrocytoma cells [1]. This exemplifies the requirement for the defined (R)-stereochemistry to achieve low-nanomolar potency in this target class.

TRPV1 antagonist chiral resolution medicinal chemistry

Synthetic Versatility: 5-Bromo vs. Des-Bromo Analog in Cross-Coupling Chemistry

The 5-bromo substituent on the pyridine ring provides a reactive aryl halide handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling modular diversification at a late synthetic stage [1]. The analogous des-bromo compound (1-(pyridin-2-yl)pyrrolidin-3-ol) lacks this reactive site and requires alternative, often less efficient, functionalization strategies. Furthermore, the 5-position bromination offers regiochemical control: the para-relationship to the pyrrolidine nitrogen modulates the electronic character of the pyridine ring (sigma-withdrawing), influencing the reactivity of the C-Br bond. This regiochemistry differs from the 3-bromo isomer (e.g., 1-(3-bromopyridin-2-yl)pyrrolidin-3-ol), where steric and electronic factors alter cross-coupling efficiency .

Suzuki coupling Buchwald-Hartwig amination building block

Hydroxyl Functional Handle: Pyrrolidin-3-ol vs. Pyrrolidine in Drug Intermediate Synthesis

The free secondary alcohol at the pyrrolidine 3-position enables direct conversion to carbamates, esters, or ethers without additional oxidation/reduction steps. This contrasts with 1-(5-bromopyridin-2-yl)pyrrolidine (CAS 210963-93-2), which lacks the hydroxyl group and requires C-H functionalization or a separate synthetic sequence to introduce oxygen-based functionality at that position. In the patent literature, the (3R)-hydroxyl group of (R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol has been directly elaborated to form urea linkages, a transformation that is not accessible from the corresponding pyrrolidine [1].

urea formation carbamate synthesis functional group interconversion

Physicochemical Properties: Lipophilicity and Hydrogen-Bonding Profile vs. Morpholine Analog

(R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol has a computed XLogP3-AA of 1.5 and one hydrogen bond donor (the pyrrolidine -OH), while possessing three hydrogen bond acceptors [1]. This profile is consistent with moderate lipophilicity and balanced polarity, favoring CNS penetration potential according to Lipinski's and Pfizer's CNS MPO criteria. In contrast, the morpholine analog 4-(5-bromopyridin-2-yl)morpholine (CAS 200064-11-5) contains an ether oxygen in place of the pyrrolidine CH2 group, eliminating the hydrogen bond donor entirely while increasing the H-bond acceptor count, which can shift the ADME profile toward lower CNS permeability and altered solubility characteristics .

LogP hydrogen bond donor CNS drug design

High-Value Application Scenarios for (R)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol (CAS 690265-87-3)


Synthesis of Chiral TRPV1 Antagonists via Urea Bond Formation

This compound is employed as a key chiral building block for TRPV1 antagonist programs. The (R)-configured pyrrolidin-3-ol is converted to the corresponding amine or activated carbamate, then coupled with an aryl isocyanate to form urea-linked analogs. This strategy has been documented in the patent literature, where the (R)-enantiomer enabled potent TRPV1 antagonism (EC50 = 63 nM for a representative urea analog) [1]. Procurement in verified >95% enantiomeric purity is critical to ensure biological target engagement consistent with reported SAR.

Modular Kinase Inhibitor Scaffold via Suzuki Cross-Coupling

The 5-bromo substituent on the pyridine ring enables late-stage diversification through Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, facilitating the parallel synthesis of kinase inhibitor libraries. This compound has been cited as a precursor for developing selective Akt and mTOR kinase inhibitors [2]. Researchers requiring a brominated, hydroxylated, and chirally pure pyridine-pyrrolidine core for kinase-focused SAR exploration should consider this scaffold.

Chiral Building Block for Asymmetric GPCR Ligand Synthesis

The defined (R)-stereochemistry at the pyrrolidine 3-position is essential for constructing ligands targeting chiral GPCR binding pockets, such as the NK-3 receptor [3]. The hydroxyl group can be alkylated, acylated, or oxidized to the ketone, offering synthetic flexibility while preserving the stereochemical integrity necessary for receptor subtype selectivity. This differentiates the compound from racemic or achiral alternatives, where stereochemical ambiguity confounds SAR analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.